5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach includes the cyclization of N-substituted amidines with α,β-unsaturated nitriles. These reactions typically require catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in the aromatic system.
Triazolopyrimidine: Features a triazole ring fused to a pyrimidine ring, differing in the nitrogen content and ring structure
Uniqueness
5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
5-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H13N3/c1-6-2-3-8-7-9-4-5-10(6)7/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
BWVJQESAKYCSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C2N1CCN2 |
Origin of Product |
United States |
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